2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is a unique compound notable for its complex structure and broad range of potential applications in scientific research. With components spanning diverse chemical families such as thiazoles, pyrazolopyrimidines, and piperazines, this compound has attracted significant interest in medicinal chemistry due to its potential bioactivity and versatile chemical properties.
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition .
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft .
Biochemical Pathways
By inhibiting AChE and BuChE, the compound affects the cholinergic neurotransmission pathway . This pathway is involved in many cognitive functions, including learning and memory . By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission, which could potentially improve cognitive function .
Result of Action
The molecular effect of the compound’s action is the increased level of acetylcholine in the synaptic cleft . On a cellular level, this can lead to enhanced transmission of nerve impulses, potentially improving cognitive function . This makes the compound a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide typically involves multiple steps:
Preparation of Intermediate Compounds: : Starting from commercially available precursors, intermediates such as 2-methylthiazole-4-carboxylic acid and 4-phenylpiperazine are prepared.
Formation of Pyrazolopyrimidine Core: : This core is synthesized through cyclization reactions involving appropriate precursors under controlled conditions, such as reflux in the presence of catalysts.
Coupling Reactions: : The intermediate compounds are then linked through coupling reactions facilitated by agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
In an industrial setting, the production process would be optimized for large-scale synthesis, incorporating automated systems to ensure precision and efficiency. Techniques such as continuous flow chemistry might be employed to enhance reaction rates and product yields while minimizing waste.
Chemical Reactions Analysis
Types of Reactions it Undergoes
The compound is capable of undergoing a variety of reactions, including:
Oxidation: : Typically transforming functional groups into more oxidized states using agents like potassium permanganate.
Reduction: : Utilizing reducing agents such as lithium aluminium hydride to modify specific parts of the molecule.
Substitution Reactions: : Occur readily in the aromatic rings and heterocycles under suitable conditions, such as halogenation using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Reactions involving 2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide often use:
Catalysts: : Palladium on carbon (Pd/C), platinum catalysts for hydrogenation.
Solvents: : Common organic solvents like dichloromethane, ethanol, and tetrahydrofuran.
Reaction Conditions: : Varying from mild to reflux temperatures, depending on the specific reaction and desired products.
Major Products Formed
Depending on the reaction type and conditions, major products can include:
Oxidized Derivatives: : Such as sulfoxides or sulfonic acids from the thiazole ring.
Reduced Compounds: : Including hydrogenated forms of the pyrazolo[3,4-d]pyrimidine ring.
Substituted Variants: : Resulting from halogenation, nitration, or alkylation reactions.
Scientific Research Applications
2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide has several scientific applications, including:
Chemistry: : Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: : Investigated for its potential as a ligand in biochemical assays, particularly in receptor-binding studies due to its piperazine moiety.
Medicine: : Explored for therapeutic potential in treating various conditions, including central nervous system disorders, owing to its affinity for certain receptor sites.
Industry: : Applied in material sciences for developing novel materials with unique properties derived from its complex structure.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as:
4-phenylpiperazine derivatives
Pyrazolopyrimidine analogs
Thiazole carboxamide compounds
2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential bioactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
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Properties
IUPAC Name |
2-methyl-N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8OS/c1-16-27-19(14-32-16)22(31)23-7-8-30-21-18(13-26-30)20(24-15-25-21)29-11-9-28(10-12-29)17-5-3-2-4-6-17/h2-6,13-15H,7-12H2,1H3,(H,23,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDWDHPICOBLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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